3-Fluoroisonicotinic acid
Overview
Description
3-Fluoroisonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4FNO2 and its molecular weight is 141.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402974. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy : 3-Fluoroisonicotinic acid's vibrational structure has been studied using IR absorption and Raman spectra, revealing insights into its spectral behavior and bonding characteristics (Yenagi, Shettar, & Tonannavar, 2012).
Coordination Polymer Synthesis : It's used in synthesizing lanthanide europium ion coordination polymers, displaying unique structural and luminescence properties (Wu Wei-pin, 2015).
Fluorescent Amino Acids : In the field of chemical biology, this compound derivatives have been utilized to construct fluorescent macromolecules, aiding in tracking protein interactions and imaging biological processes (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Dye Stability in Fluorescence Experiments : Research has explored the use of derivatives of this compound in enhancing dye stability in single-molecule fluorescence experiments (Aitken, Marshall, & Puglisi, 2008).
Gas Adsorption in Metal-Organic Frameworks : The synthesis of metal-organic frameworks using this compound and its impact on gas adsorption properties have been investigated (Pachfule, Chen, Jiang, & Banerjee, 2012).
Luminescence in Biological Chemistry : Fluorescent indicators based on derivatives of this compound have been developed for measuring cytosolic calcium levels (Minta, Kao, & Tsien, 1989).
Supramolecular Structures : Lanthanide-based coordination polymers using 2-Fluoroisonicotinic acid (a related compound) exhibit interesting luminescence and magnetic properties (Xin, 2014).
Fluorescein-based Fluorescence Probes : this compound derivatives have been utilized in the rational design of fluorescein-based fluorescence probes for biological applications (Tanaka et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is primarily used for experimental and research purposes
Mode of Action
As a research compound, it is likely that its interaction with its targets and the resulting changes are subject to ongoing investigation .
Biochemical Pathways
Some studies suggest a potential role in the mapk/erk and jak/stat signaling pathways. These pathways are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of these pathways can have significant impacts on cellular function and behavior.
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As a research compound, its effects are likely subject to ongoing investigation .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .
Properties
IUPAC Name |
3-fluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLXLLIQWDBJMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323070 | |
Record name | 3-Fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
393-53-3 | |
Record name | 393-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of fluorine in 3-fluoroisonicotinic acid impact the gas adsorption properties of the resulting MOFs?
A1: Research suggests that incorporating fluorine into isonicotinic acid to form this compound can influence the gas adsorption properties of the resulting MOFs. While the provided abstracts don't delve into specific adsorption results, they highlight that experimental and computational analyses were conducted to understand the impact of fluorine substitution on gas uptake in isostructural MOFs derived from both isonicotinic acid and this compound []. This suggests that fluorine substitution might lead to differences in gas adsorption capacities, selectivity, or binding affinities within the MOFs, but further details from the full research articles would be needed to provide a definitive answer.
Q2: What is the significance of studying isostructural MOFs synthesized with isonicotinic acid and this compound?
A2: Comparing isostructural MOFs synthesized with isonicotinic acid and this compound allows researchers to isolate the specific effect of fluorine substitution on MOF properties. By maintaining a similar framework structure, any observed differences in gas adsorption behavior, for instance, can be more directly attributed to the presence of fluorine and its influence on pore size, shape, and interactions with gas molecules []. This controlled comparison helps to establish structure-property relationships in MOFs and guide the design of materials with tailored properties for specific applications like gas storage or separation.
Q3: What synthetic routes are available for the preparation of this compound?
A3: While the provided abstracts don't detail specific synthetic procedures, one paper focuses on "THE PREPARATION OF this compound AND RELATED COMPOUNDS" []. This suggests that the article likely delves into various synthetic methodologies, reaction conditions, and potential challenges associated with synthesizing this specific compound. Access to the full article would provide the detailed steps and insights into the preparation of this compound.
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